N-acylneuraminic acids
N-Acylneuraminic acids are a class of compounds derived from sialic acid, which are characterized by the presence of an acyl group attached to the carbon atom number 9 of the pyranose ring. These molecules exhibit a wide range of biological activities and have attracted significant attention in recent years due to their potential applications in various fields such as drug discovery and biotechnology. N-Acylation introduces lipophilicity, which enhances the solubility and cellular penetration of sialic acid derivatives, making them more suitable for use as pharmacological agents or probes in biological research.
Structurally, these compounds contain a pyranose ring with a terminal aldehyde group, substituted by an acyl moiety at position 9. Their ability to form hydrogen bonds due to the presence of hydroxyl groups and the carboxylic acid functionality allows them to interact with various biomolecules, including proteins and lipids. As a result, N-acylneuraminic acids play crucial roles in cell-cell recognition processes, immune evasion strategies employed by some pathogens, and neural signal transmission.
In pharmaceutical research, these compounds serve as valuable tools for studying the biological effects of sialic acid modifications. They can be used to investigate the functions of sialyltransferases, enzymes responsible for adding or removing sialic acids from glycoproteins and glycolipids, which are pivotal in cell adhesion and signaling pathways. Additionally, N-acylneuraminic acids can act as inhibitors or activators of these enzymes, thereby modulating their activities in vitro and providing insights into the regulation of glycosylation processes.
Overall, N-acylneuraminic acids represent a promising class of chemical entities with diverse applications in biotechnology, drug development, and basic biological research.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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N-Acetylneuraminic acid | 131-48-6 | C11H19NO9 |
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Neuraminic acid,N-acetyl- | 489-46-3 | C11H19NO9 |
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